molecular formula C8H3BrCl2N2 B010380 6-Bromo-2,4-dichloroquinazoline CAS No. 102393-82-8

6-Bromo-2,4-dichloroquinazoline

Cat. No. B010380
M. Wt: 277.93 g/mol
InChI Key: LBAYOWRVZAKPLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-2,4-dichloroquinazoline and its derivatives involves multiple steps, starting from available chemicals. One study described an efficient process for preparing a novel bromo-chloro quinazolinone derivative, emphasizing the importance of the initial reactants and conditions to achieve the desired compound (Ouerghi et al., 2021). Additionally, synthesis routes for similar compounds involve the use of bromination reactions and cyclization processes to obtain bromoquinoline derivatives, which are crucial intermediates in the synthesis of various biologically active compounds (Cao Sheng-li, 2004).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific crystalline systems and space groups. For instance, a novel bromo-chloro quinazolinone derivative crystallizes in the triclinic system with a P-1 space group. The unit cell parameters and volume, along with the crystal packing, are stabilized by various intermolecular interactions, including hydrogen and π-π stacking interactions (Ouerghi et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving 6-Bromo-2,4-dichloroquinazoline derivatives are diverse, with the ability to undergo reactions with nucleophilic reagents, leading to the formation of various substituted derivatives. For example, interaction with water, alcohols, ammonia, and other amines can result in a wide range of products, showcasing the reactivity of the bromo-chloro sulfonyl moiety (R. Kuryazov et al., 2010).

Scientific Research Applications

  • Pharmacological Activities : Synthesized derivatives of 6-bromoquinazolinone exhibit anti-bacterial, anti-inflammatory, and analgesic properties (Ch. Rajveer et al., 2010).

  • Antibacterial Activity : A novel compound, 6bromo-2chloro-3-butylquinazolin-4(3H)-one, has shown promising antibacterial activity and crystallizes in the triclinic system (O. Ouerghi et al., 2021).

  • Pharmaceutical Production : A large-scale process for preparing Thymitaq from 6-bromo-5-methylanthranilic acid has been developed, successfully producing pharmaceutical-quality Thymitaq (H. Malmgren et al., 2008).

  • Synthesis Interactions : Successful synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its interaction with nucleophilic reagents leading to various products has been demonstrated (R. Kuryazov et al., 2010).

  • Knorr Reaction Optimization : The Knorr reaction was optimized to achieve a 48% overall yield of 6-bromo-2-chloro-4-methylquinoline from 4-bromoaniline, revealing steric effects (N. Wlodarczyk et al., 2011).

  • Anticancer and Antimicrobial Properties : 6-Aryl-2-styrylquinazolin-4(3H)-ones show potential anticancer properties and antimicrobial properties against various bacteria and fungi (E. N. Agbo et al., 2015).

  • Solid-Phase Synthesis : A new solid-phase synthesis method allows for the regioselective synthesis of 6-hydroxy-2,4-diaminoquinazolines (Csaba Weber et al., 2005).

  • Antifungal Bioactivities : Synthesis of 3-alkylquinazolin-4-one derivatives, with 6-bromo-3-propylquinazolin-4-one showing good antifungal activity (Gui-ping Ouyang et al., 2006).

  • Antiviral Activity : 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid shows distinct antiviral activity against Herpes simplex and vaccinia viruses (P. Selvam et al., 2010).

  • Antimalarial Activity : New quinoline-based 1,2,3-triazoles exhibit antimicrobial and antimalarial activity (Y. Parthasaradhi et al., 2015).

properties

IUPAC Name

6-bromo-2,4-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAYOWRVZAKPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435768
Record name 6-bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dichloroquinazoline

CAS RN

102393-82-8
Record name 6-bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,4-dichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
HK Paumo - 2014 - core.ac.uk
The 2-aryl-6, 8-dibromoquinazolin-4 (3H)-ones were prepared in a single-pot operation by condensing 6, 8-dibromoanthranilamide and aryl aldehydes in the presence of molecular …
Number of citations: 3 core.ac.uk
MJ Mphahlele, HK Paumo, L Rhyman, P Ramasami - Molecules, 2015 - mdpi.com
The reactivity of the 2-aryl-4-chloro-6-iodoquinazolines towards palladium catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, …
Number of citations: 17 www.mdpi.com
CT XI - Acta Chemica Scandinavica, 1996 - actachemscand.org
Mangalagiu, I., Benneche, T. and Undheim, K., 1996. Ethenylation and Alkynylation in Palladium-Catalyzed Carbosubstitution in Heteroazines.-Acta Chem. Scand. 50: 914-917.© Acta …
Number of citations: 47 actachemscand.org
MJ Mphahlele, MM Maluleka - Molecules, 2014 - mdpi.com
Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi…
Number of citations: 31 www.mdpi.com
MJ Mphahlele, HK Paumo, AM El-Nahas… - Molecules, 2014 - mdpi.com
The 2-aryl-6,8-dibromo-4-chloroquinazolines derived from the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones were subjected to the Sonogashira cross-coupling with terminal acetylenes at …
Number of citations: 34 www.mdpi.com
MM Barber - 2015 - search.proquest.com
Herein 47 2, 4-disubstituted quinazolines were synthesized and tested against Leishmania donovani intracellular amastigotes. A structure-activity relationship was conducted and lead …
Number of citations: 1 search.proquest.com
Y Garcia, F Schoenebeck, CY Legault… - Journal of the …, 2009 - ACS Publications
Selectivity of the palladium-catalyzed cross-coupling reactions of heterocycles bearing multiple identical halogens is mainly determined by the relative ease of oxidative addition. This is …
Number of citations: 160 pubs.acs.org
KM George Rosenker - 2014 - d-scholarship.pitt.edu
The first two sections of this dissertation describe the development of a regioselective palladium-catalyzed cross-coupling strategy to access highly functionalized heterocycles. This …
Number of citations: 2 d-scholarship.pitt.edu
P Wipf, KM George - Synlett, 2010 - thieme-connect.com
The regioselective palladium-catalyzed cross-coupling reactions of 2, 4, 7-trichloroquinazoline with various aryl-and heteroarylboronic acids are reported. An efficient, sequential …
Number of citations: 16 www.thieme-connect.com
H Bin, P Chen, M Wu, F Wang, G Lin, S Pan… - European Journal of …, 2022 - Elsevier
Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is an important regulator of the DNA damage response (DDR), especially in response to replication stress (RS). Tumor …
Number of citations: 6 www.sciencedirect.com

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